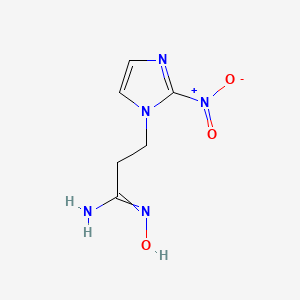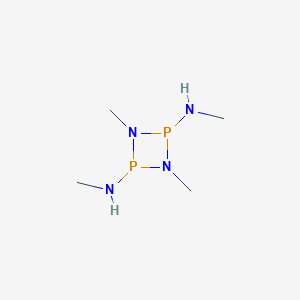
1-(2,5-Diaminophenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Diaminophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol, featuring two amino groups and a hydroxyl group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diaminophenoxy)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-diaminophenol.
Reaction with Ethylene Oxide: The 2,5-diaminophenol is reacted with ethylene oxide under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the reaction efficiency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Diaminophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 1-(2,5-Diaminophenoxy)ethanone.
Reduction: Formation of 1-(2,5-Diaminophenoxy)ethanamine.
Substitution: Formation of various substituted phenoxyethanols.
Aplicaciones Científicas De Investigación
1-(2,5-Diaminophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Diaminophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Diaminophenoxy)ethan-1-ol: Similar structure but with amino groups at different positions.
1-(2,5-Dimethoxyphenoxy)ethan-1-ol: Similar structure but with methoxy groups instead of amino groups.
1-(2,5-Diaminophenoxy)propan-1-ol: Similar structure but with a propanol backbone instead of ethanol.
Uniqueness
1-(2,5-Diaminophenoxy)ethan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in biological research.
Propiedades
Número CAS |
393517-03-8 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(2,5-diaminophenoxy)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-5,11H,9-10H2,1H3 |
Clave InChI |
PJIOZYFAGNOQOF-UHFFFAOYSA-N |
SMILES canónico |
CC(O)OC1=C(C=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)







![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)

![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
